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An In-depth Guide to the Evolutionary Origin of the Sartorypyrone B Biosynthetic Pathway

Introduction
Sartorypyrones are a class of meroterpenoid natural products, hybrid compounds derived from

both polyketide and terpenoid biosynthetic pathways.[1] These metabolites have been isolated

from various Aspergillus species and are noted for their biological activities, including

antibacterial properties against Gram-positive bacteria.[1] Understanding the biosynthetic

machinery responsible for their production is crucial for drug development and synthetic biology

applications. The assembly of these complex molecules is orchestrated by a suite of enzymes

encoded within a contiguous set of genes known as a Biosynthetic Gene Cluster (BGC). This

technical guide provides a detailed examination of the evolutionary origins, genetic

organization, and functional characterization of the Sartorypyrone B biosynthetic pathway,

with a focus on the spy BGC discovered in the pathogenic fungus Aspergillus fumigatus.[2]

The Sartorypyrone Biosynthetic Gene Cluster (BGC)
The genetic blueprint for sartorypyrone synthesis is located in a BGC. In Aspergillus fumigatus,

this cluster is designated as the spy BGC.[3][2] Bioinformatic analyses have revealed

homologous BGCs in other fungi, such as the sre cluster in Aspergillus felis (producing

sartorypyrone A) and the cle cluster in Aspergillus versicolor (producing chevalone E).[3] The

conservation and synteny of these clusters across different species provide strong evidence for

a shared evolutionary origin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b3025980?utm_src=pdf-interest
https://www.benchchem.com/product/b3025980?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11051388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11051388/
https://www.benchchem.com/product/b3025980?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc02226a
https://www.benchchem.com/product/b3025980?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10583710/
https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc02226a
https://pmc.ncbi.nlm.nih.gov/articles/PMC10583710/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gene Composition and Homology
The spy BGC in A. fumigatus Af293 spans over 24 kbp and comprises six core genes essential

for sartorypyrone biosynthesis.[3] The genes are highly conserved and collinear between

different A. fumigatus isolates, such as Af293 and A1163.[3] The table below summarizes the

genes within the spy cluster and their homologs in the sre and cle clusters, highlighting the

degree of sequence identity.

Gene in A.

fumigatus

(spy)

Locus ID

(Af293)

Predicted

Function

Homolog

in A. felis

(sre)

Identity/Si

milarity

(%)

Homolog

in A.

versicolor

(cle)

Identity/Si

milarity

(%)

spyA
Afu8g0235

0

Non-

reducing

Polyketide

Synthase

(NR-PKS)

sre5 84/76 cle1 74/61

spyB
Afu8g0236

0

Acetyltrans

ferase
sre6 86/79 cle3 71/58

spyC
Afu8g0237

0

FAD-

dependent

Monooxyg

enase

sre4 88/82 cle8 74/63

spyD
Afu8g0239

0

Terpene

Cyclase
sre3 89/84 cle7 56/37

spyE
Afu8g0240

0

Geranylger

anyl

Pyrophosp

hate

Synthase

sre2 91/87 cle6 81/70

spyF
Afu8g0241

0

Prenyltrans

ferase
sre1 83/76 cle5 68/57
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Data sourced from Lin et al., 2023.[3]

Proposed Biosynthetic Pathway
The biosynthesis of sartorypyrones from the spy BGC has been elucidated through

heterologous expression and targeted gene deletion experiments.[3][4] The pathway begins

with the synthesis of a polyketide core, which is subsequently decorated with a terpene moiety

and further modified.

Polyketide Core Synthesis: The non-reducing polyketide synthase, spyA, synthesizes the

initial polyketide, identified as triacetic acid lactone (TAL).[3][2]

Terpenoid Precursor Synthesis: spyE functions as a geranylgeranyl pyrophosphate (GGPP)

synthase, producing the terpene donor required for prenylation.[3]

Prenylation: The prenyltransferase spyF attaches the GGPP molecule to the TAL core.[3]

Oxidation and Cyclization: The FAD-dependent monooxygenase, spyC, is proposed to

epoxidize the prenyl side chain. This is followed by a crucial cyclization step catalyzed by the

terpene cyclase, spyD, to form the characteristic decalin ring system of the sartorypyrone

scaffold.[3] The isolation of an epoxide-containing intermediate from a ΔspyD mutant

provides direct evidence for this sequence.[3]

Final Acetylation: The final step involves the acetylation of the hydroxyl group on the

meroterpenoid core by the acetyltransferase spyB to yield Sartorypyrone B and related

compounds.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10583710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10583710/
https://www.bohrium.com/paper-details/a-heterologous-expression-platform-in-aspergillus-nidulans-for-the-elucidation-of-cryptic-secondary-metabolism-biosynthetic-gene-clusters-discovery-of-the-aspergillus-fumigatus-sartorypyrone-biosynthetic-pathway/880786751965102412-3353
https://pmc.ncbi.nlm.nih.gov/articles/PMC10583710/
https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc02226a
https://pmc.ncbi.nlm.nih.gov/articles/PMC10583710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10583710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10583710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10583710/
https://www.benchchem.com/product/b3025980?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10583710/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MetabolitesEnzymes

Triacetic Acid Lactone (TAL)

SpyF (Prenyltransferase)

GGPP

Geranylgeranylated TAL

SpyC (Monooxygenase) Epoxide Intermediate

SpyD (Terpene Cyclase) Cyclized Meroterpenoid Core

SpyB (Acetyltransferase) Sartorypyrone B

SpyA (PKS)

SpyE (GGPP Synthase)

Click to download full resolution via product page

Fig. 1: Proposed biosynthetic pathway for Sartorypyrone B.

Evolutionary Origin and Diversification
The evolution of fungal chemodiversity is driven by processes including functional divergence,

horizontal gene transfer (HGT), and de novo assembly of BGCs.[5] In the case of the

sartorypyrone pathway, the high degree of homology and synteny between the spy, sre, and cle

clusters suggests a strong vertical inheritance from a common ancestor.[3]
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The core biosynthetic machinery (PKS, prenyltransferase, terpene cyclase) is conserved,

indicating a shared evolutionary foundation. Divergence in the tailoring enzymes likely

accounts for the chemical diversity observed in the final products (e.g., Sartorypyrone A vs.

Sartorypyrone B vs. Chevalone E). For instance, the lower sequence identity of the terpene

cyclase (spyD/cle7) might contribute to different cyclization patterns.[3] While HGT is a known

mechanism for BGC dissemination in fungi, the current evidence for the sartorypyrone cluster

points more strongly towards vertical descent and subsequent diversification within the

Aspergillus genus.[6][7]
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PKS

spyA sre5 cle1

Prenyltransferase

spyF sre1 cle5

Terpene Cyclase

spyD sre3 cle7

GGPP Synthase

spyE sre2 cle6

Oxygenase

spyC sre4 cle8

Tailoring Enzyme

spyB (Acetyltransferase) sre6 (Acetyltransferase) cle3 (Acetyltransferase)

Click to download full resolution via product page

Fig. 2: Evolutionary relationship of homologous sartorypyrone BGCs.

Experimental Protocols for Pathway Elucidation
The characterization of the spy BGC was accomplished through a combination of

bioinformatics, genetic engineering, and analytical chemistry. The primary methodology

involved heterologous expression in a well-characterized fungal host.[3][2]

Heterologous Expression in Aspergillus nidulans
This technique is used to activate "silent" or cryptic BGCs from a source organism in a host that

is easier to manipulate genetically and has a cleaner secondary metabolite background.[3][8]

Host Strain Selection: A genetically dereplicated A. nidulans strain is used.[3] These strains

have had their own major native BGCs deleted to reduce background metabolites,
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simplifying the detection of new compounds.[3] They also carry a deletion of the nkuA gene

to enhance homologous recombination efficiency.[3]

Gene Cluster Assembly: The entire spy BGC is assembled for expression. Each gene from

the A. fumigatus cluster is placed under the control of an inducible promoter (e.g., alcA or

aldA).[3] This assembly is often achieved using multiplex fusion PCR to create a large linear

DNA construct for transformation.[3]

Transformation: The assembled DNA construct is introduced into A. nidulans protoplasts.

Transformants are selected using nutritional markers.

Expression and Metabolite Detection: Transformed A. nidulans cultures are grown under

inducing conditions. The culture medium and mycelial extracts are then analyzed by High-

Performance Liquid Chromatography (HPLC) to detect the production of new metabolites

corresponding to the expressed BGC.[3]

Targeted Gene Deletion
To determine the function of individual genes within the expressed cluster, targeted deletions

are performed.[3]

Deletion Cassette Construction: A deletion cassette is created, typically containing a

selectable marker flanked by sequences homologous to the regions upstream and

downstream of the target gene.

Transformation: The deletion cassette is transformed into the A. nidulans strain that is

heterologously expressing the entire spy BGC.

Analysis of Mutants: Homologous recombination replaces the target gene with the deletion

cassette. The resulting mutant strain is cultivated, and its metabolite profile is analyzed. The

accumulation of biosynthetic intermediates or the absence of the final product confirms the

function of the deleted gene. For example, deleting spyD led to the accumulation of the

uncyclized epoxide intermediate.[3]

Structural Elucidation
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The chemical structures of novel compounds and accumulated intermediates are determined

using a suite of analytical techniques.[3]

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the

elemental composition of the molecules.

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D NMR experiments are performed

to elucidate the precise chemical structure and stereochemistry.

Microcrystal Electron Diffraction (MicroED): Used for absolute stereochemical assignment of

crystalline compounds.[3][2]
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Fig. 3: Experimental workflow for elucidating the sartorypyrone pathway.

Conclusion
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The evolutionary origin of the Sartorypyrone B biosynthetic pathway is rooted in a conserved

gene cluster found across multiple Aspergillus species. Evidence strongly supports a model of

vertical inheritance from a common ancestor, followed by functional diversification of tailoring

enzymes, which has led to the array of sartorypyrone and related meroterpenoids observed in

nature. The elucidation of this pathway through advanced techniques like heterologous

expression and targeted gene deletion not only deepens our understanding of fungal

secondary metabolism but also provides the tools to harness and engineer these complex

biosynthetic assembly lines for the production of novel, high-value molecules.
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To cite this document: BenchChem. [evolutionary origin of the Sartorypyrone B biosynthetic
pathway]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025980#evolutionary-origin-of-the-sartorypyrone-b-
biosynthetic-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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